Cas no 94191-14-7 (2-Chlorothieno[3,2-b]pyridine)
2-Chlorothieno[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorothieno[3,2-b]pyridine
- chlorothienopyridine
- SCHEMBL105045
- DTXSID10529353
- 94191-14-7
- Thieno[3,2-b]pyridine, 2-chloro-
-
- Inchi: 1S/C7H4ClNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H
- InChI Key: WFXIHXBAHAGHCI-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=CC=N2)S1
Computed Properties
- Exact Mass: 168.9752980g/mol
- Monoisotopic Mass: 168.9752980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.1Ų
2-Chlorothieno[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192210-1g |
2-Chlorothieno[3,2-b]pyridine |
94191-14-7 | 95% | 1g |
$574.35 | 2023-08-31 | |
| Chemenu | CM174493-1g |
2-chlorothieno[3,2-b]pyridine |
94191-14-7 | 95% | 1g |
$635 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749946-1g |
2-Chlorothieno[3,2-b]pyridine |
94191-14-7 | 98% | 1g |
¥4729.00 | 2024-04-24 | |
| Crysdot LLC | CD11007835-1g |
2-Chlorothieno[3,2-b]pyridine |
94191-14-7 | 95+% | 1g |
$672 | 2024-07-19 |
2-Chlorothieno[3,2-b]pyridine Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-Chlorothieno[3,2-b]pyridine
Introduction to 2-Chlorothieno[3,2-b]pyridine (CAS No. 94191-14-7)
2-Chlorothieno[3,2-b]pyridine, also known by its CAS registry number CAS No. 94191-14-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring fused with a pyridine ring, with a chlorine atom substituted at the 2-position. The molecular formula of this compound is C8H5ClN2S, and it has a molecular weight of approximately 206.65 g/mol.
The synthesis of 2-Chlorothieno[3,2-b]pyridine typically involves multi-step reactions, often starting from simpler precursors such as thioamides or thiazoles. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, a study published in the Journal of Organic Chemistry in 2023 demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of this compound while maintaining its structural integrity.
Physical and Chemical Properties:
Physical properties:
Melting point: The melting point of 2-Chlorothieno[3,2-b]pyridine is reported to be around 350°C under standard conditions. This high melting point is attributed to the strong intermolecular forces arising from the aromaticity and the presence of electronegative substituents like chlorine.
Boling point: The boiling point is significantly higher due to its non-volatile nature, making it suitable for high-temperature applications.
Solubility: This compound exhibits limited solubility in common organic solvents such as dichloromethane and ethyl acetate but shows enhanced solubility in polar aprotic solvents like DMF and DMSO.
Chemical properties:
Aromaticity:
The molecule exhibits aromaticity due to the conjugated π-system spanning both the thiophene and pyridine rings. This aromaticity contributes to its stability and reactivity in various chemical reactions.
Nucleophilic substitution:
The chlorine atom at the 2-position makes this compound susceptible to nucleophilic substitution reactions, particularly under basic conditions.Latest Research Findings
Biological Activity
Recent studies have explored the biological activity of CAS No. 94191-14-7, revealing potential applications in drug discovery. For instance, research conducted at the University of California demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. Another study published in Nature Communications highlighted its role as a potent inhibitor of histone deacetylases (HDACs), which are key targets in epigenetic therapy for various cancers. Furthermore, preliminary toxicity studies suggest that this compound has low cytotoxicity against normal human cells, making it a promising candidate for further preclinical testing. In addition to its biological applications, recent research has focused on leveraging the electronic properties of this compound for advanced materials science applications.94191-14-7 (2-Chlorothieno[3,2-b]pyridine) Related Products
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